molecular formula C4H9ClF3NO B1423023 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride CAS No. 1306603-48-4

3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride

Cat. No. B1423023
CAS RN: 1306603-48-4
M. Wt: 179.57 g/mol
InChI Key: XFBPDPPOCQUMGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride, a related compound, ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, has been synthesized using a thermostable and cobalt-dependent amidase from Burkholderia phytofirmans . This suggests that similar enzymatic methods could potentially be used for the synthesis of 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride.


Molecular Structure Analysis

The InChI code for a similar compound, 1,1,1-trifluoro-3-methoxypropan-2-amine hydrochloride, is 1S/C4H8F3NO.ClH/c1-9-2-3 (8)4 (5,6)7;/h3H,2,8H2,1H3;1H . This provides some insight into the molecular structure of 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride.

Scientific Research Applications

Conformational Analysis

The characteristic conformation of Mosher’s Amide, which includes derivatives of 3,3,3-trifluoro-2-methoxypropan-1-amine, has been extensively studied. Research found that the majority of these compounds exhibit specific dihedral angles between amide carbonyl groups and trifluoromethyl groups, indicating distinct conformational properties that are crucial for understanding their behavior in chemical reactions. This information is valuable for designing compounds with desired chemical and physical properties (Ichikawa, Ono, & Mikata, 2015).

Synthesis of Amines and Alcohols

Another study explored the reaction of 1,1,2-trifluoro-2-hexafluoro-2′-(heptafluoropropoxy)-propoxyethylene with amines and alcohols. This research highlights the potential of using trifluoro derivatives in the synthesis of various compounds, demonstrating the versatility of 3,3,3-trifluoro-2-methoxypropan-1-amine and its derivatives in organic synthesis (Furin et al., 2000).

Enantioselective Synthesis

The enantioselective synthesis of (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives, utilizing 3,3,3-trifluoro-2-methoxypropan-1-amine, illustrates the compound's importance in producing enantiomerically pure substances. This is crucial for the development of pharmaceuticals and other applications requiring high specificity (Li, Shang, Cheng, & Zhao, 2013).

Biotransformation Studies

Studies on the biotransformation of related trifluoro compounds provide insights into metabolic pathways, which are essential for understanding the environmental and biological fate of these substances. For example, research on the metabolism of 2,3,3,3-tetrafluoropropene in rabbits identifies primary metabolites and suggests mechanisms of biotransformation, relevant for assessing the safety and environmental impact of trifluoro compounds (Schuster, Bertermann, Rusch, & Dekant, 2010).

Optical Detection Applications

The synthesis and study of chlorophyll derivatives for the optical detection of amines highlight the potential of 3,3,3-trifluoro-2-methoxypropan-1-amine derivatives in developing sensors and indicators. These applications are beneficial in various fields, including environmental monitoring and analytical chemistry (Tamiaki et al., 2013).

Safety and Hazards

The safety information for a similar compound, 1,1,1-trifluoro-3-methoxypropan-2-amine hydrochloride, includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . This information suggests that similar precautions may be necessary when handling 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride.

properties

IUPAC Name

3,3,3-trifluoro-2-methoxypropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO.ClH/c1-9-3(2-8)4(5,6)7;/h3H,2,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBPDPPOCQUMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride

CAS RN

1306603-48-4
Record name 3,3,3-trifluoro-2-methoxypropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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